Z-Ser-Ser-Ome

Description

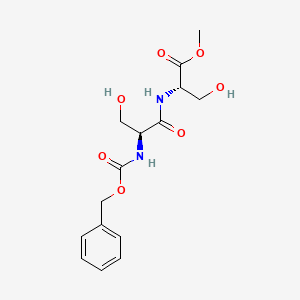

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20N2O7 |

|---|---|

Molecular Weight |

340.33 g/mol |

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C15H20N2O7/c1-23-14(21)12(8-19)16-13(20)11(7-18)17-15(22)24-9-10-5-3-2-4-6-10/h2-6,11-12,18-19H,7-9H2,1H3,(H,16,20)(H,17,22)/t11-,12-/m0/s1 |

InChI Key |

WMKCPTRURVRKRM-RYUDHWBXSA-N |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

COC(=O)C(CO)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Structural Elucidation of Z Ser Ser Ome and Analogues

Mass Spectrometry for Sequence and Structural Characterization

Mass spectrometry (MS) provides highly sensitive and accurate information regarding the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight, elemental composition, and fragmentation patterns that reveal sequence and structural details.

High-resolution mass spectrometry (HRMS), particularly techniques like Fourier transform ion cyclotron resonance (FTICR) mass spectrometry, is crucial for determining the exact mass of a molecule with high precision. This high mass accuracy allows for the unambiguous assignment of the elemental composition of an unknown compound or its fragments. For peptides, HRMS can differentiate between compounds with very similar nominal masses but different elemental compositions, which is often the case with isomeric or isobaric species acs.orgresearchgate.net.

In the context of Z-Ser-Ser-OMe, HRMS analysis of the protonated molecular ion, [M+H], would provide an exact mass that can be compared to the theoretical mass calculated from its proposed elemental formula (CHNO). A deviation within a few parts per million (ppm) between the measured and theoretical exact masses confirms the elemental composition. This is particularly important for synthetic peptides to verify the success of synthesis and identify any unexpected byproducts or impurities acs.orgnih.gov. For instance, if the theoretical exact mass of [this compound + H] is calculated to be 341.1349 Da (for CHNO), an HRMS measurement yielding 341.1348 Da (a difference of approximately 0.3 ppm) would strongly confirm this elemental composition.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Measured m/z (Da) | Theoretical m/z (Da) | Error (ppm) | Proposed Elemental Composition |

| [this compound + H] | 341.1348 | 341.1349 | -0.3 | CHNO |

| [this compound + Na] | 363.1168 | 363.1169 | -0.3 | CHNONa |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion into smaller product ions, which are then analyzed to deduce the compound's sequence and structural connectivity wikipedia.orgresearchgate.net. For peptides, fragmentation typically occurs along the peptide backbone, generating characteristic ion series (e.g., b- and y-ions from peptide bond cleavages, or a-, c-, x-, z-ions depending on the fragmentation method) wikipedia.orgnih.govnih.govdrug-dev.comnih.gov.

For this compound, collision-induced dissociation (CID) is a common activation method. The fragmentation pattern would reveal the sequence of the serine residues and the presence of the N-terminal benzyloxycarbonyl (Z) protecting group and the C-terminal methyl ester (OMe). Cleavages of the peptide bond would yield b-ions (N-terminal fragments retaining the charge) and y-ions (C-terminal fragments retaining the charge) wikipedia.orgnih.govnih.gov. The mass differences between consecutive b-ions or y-ions correspond to the masses of individual amino acid residues, thereby confirming the sequence Ser-Ser. The presence of the Z-group would be indicated by a characteristic fragment ion corresponding to its loss or retention, and the OMe group would influence the mass of C-terminal fragments.

Table 2: Illustrative Tandem Mass Spectrometry (MS/MS) Fragmentation Ions for this compound

| Ion Type | m/z (Proposed) | Fragmentation Site | Structural Information |

| [M+H] | 341.1 | Precursor ion | Full molecule mass |

| y1 | 106.0 | Ser-OMe | C-terminal Serine methyl ester |

| y2 | 193.1 | Ser-Ser-OMe | Dipeptide methyl ester |

| b1 | 254.1 | Z-Ser | N-terminal Z-Serine |

| b2 | 341.1 | Z-Ser-Ser | Full dipeptide (protonated) |

| [Z-Ser] | 254.1 | Loss of Ser-OMe | Presence of Z-Ser |

| [Ser-OMe] | 106.0 | Loss of Z-Ser | Presence of Ser-OMe |

Note: The exact m/z values would depend on the charge state and specific fragmentation pathways, including neutral losses (e.g., H2O, NH3) which are common for serine residues. wikipedia.org

Gas-phase adsorption mass spectrometry is an emerging technique that can provide insights into the presence and quantification of specific functional groups, particularly those with labile hydrogens such as hydroxyl (O-H) and amine (N-H) groups jst.go.jp. This method involves the adsorption of inert gas molecules, such as N, onto protonated analytes in a cold ion trap. The number of adsorbed N molecules can correlate with the number of available X-H (X=O, N) sites that can form weak interactions with the adsorbate jst.go.jp.

For this compound, this technique could be applied to identify and potentially quantify the hydroxyl groups on the serine side chains and the amide N-H groups within the peptide backbone, as well as the N-H from the terminal amine if it were deprotected (though in this compound, the N-terminus is protected by the Z-group, which contains a carbamate (B1207046) N-H). The two serine residues each possess a hydroxyl group, and the peptide bond contains an amide N-H. The benzyloxycarbonyl group also has an N-H. By measuring the maximum number of N molecules adsorbed, one could infer the number of available hydrogen-bonding sites, providing complementary information to traditional fragmentation methods. For instance, a protonated this compound could potentially adsorb N at the two serine hydroxyls, the amide N-H, and the carbamate N-H, plus the protonation site, allowing for a count of available hydrogen-bonding functional groups jst.go.jp.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional solution-state conformation of peptides and proteins ias.ac.inresearchgate.netnih.govacs.org. It provides detailed atomic-level information through chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).

Multidimensional NMR techniques, such as 2D (e.g., COSY, TOCSY, NOESY) and 3D experiments, are essential for assigning resonances and deriving structural constraints for peptides in solution researchgate.netnih.govacs.orgnih.govmdpi.com. For this compound, these experiments would enable:

Resonance Assignment : Through-bond correlation experiments like COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help identify spin systems for each amino acid residue (Serine 1, Serine 2) by correlating coupled protons within the same residue. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would further aid assignments by correlating protons with directly bonded or multi-bond coupled carbons, respectively researchgate.netmdpi.com.

Hydrogen Bonding : Analysis of amide proton temperature coefficients and solvent exchange rates from 1D and 2D NMR experiments can indicate the presence of intramolecular hydrogen bonds, which are critical for stabilizing specific conformations ias.ac.inresearchgate.net.

Table 3: Illustrative NMR Data for this compound (Partial)

| Residue/Proton | Chemical Shift (δ, ppm) | Coupling Constant (, Hz) | NOE Correlations (Selected) |

| Z-NH | ~7.0-7.5 | - | Z-CH |

| Ser1-NH | ~8.0-8.5 | ~6.5-8.0 | Ser1-H, Ser2-NH |

| Ser1-H | ~4.0-4.5 | ~4.5-5.5 (with H) | Ser1-NH, Ser1-H, Ser2-NH |

| Ser1-H | ~3.5-4.0 | - | Ser1-H, Ser1-OH |

| Ser1-OH | ~4.5-5.0 | - | Ser1-H |

| Ser2-NH | ~7.5-8.0 | ~6.5-8.0 | Ser2-H, Ser1-H |

| Ser2-H | ~4.0-4.5 | ~4.5-5.5 (with H) | Ser2-NH, Ser2-H, OMe-CH |

| Ser2-H | ~3.5-4.0 | - | Ser2-H, Ser2-OH |

| Ser2-OH | ~4.5-5.0 | - | Ser2-H |

| OMe-CH | ~3.6-3.8 | - | Ser2-H |

Note: Chemical shifts and coupling constants are illustrative and would vary depending on solvent, temperature, and specific conformation.

The conformation of a peptide is primarily described by its backbone torsional angles (φ, ψ, and ω) and side-chain torsional angles (χ) nih.govumkc.eduresearchgate.net.

Backbone Torsional Angles (φ, ψ) : The φ (phi) angle describes the rotation around the N-C bond, and the ψ (psi) angle describes the rotation around the C-C(O) bond umkc.eduresearchgate.net. These angles can be determined from experimentally measured vicinal coupling constants, particularly (coupling between the amide proton and the alpha proton), using the Karplus equation mdpi.comresearchgate.net. For this compound, the values for both serine residues would provide insights into the preferred φ angles.

Peptide Bond Torsional Angle (ω) : The ω (omega) angle describes the rotation around the C(O)-N peptide bond. This bond is typically planar and adopts a trans conformation (ω ≈ 180°), except for Xaa-Pro bonds which can be cis (ω ≈ 0°) researchgate.net. For this compound, the Ser-Ser peptide bond is expected to be trans.

Side-Chain Torsional Angles (χ) : The χ (chi) angles describe the rotation around bonds within the amino acid side chains nih.govpnas.org. For serine, the χ angle (N-C-C-O) is important for defining the orientation of the hydroxyl group. These angles can be estimated from coupling constants and NOE correlations between H and H protons, and between H protons and other side-chain or backbone protons nih.gov. Analysis of these parameters provides insights into the rotameric states of the serine side chains.

By combining these NMR parameters with computational methods, an ensemble of solution-state conformations for this compound can be generated, providing a detailed picture of its dynamic structural preferences.

Table 4: Illustrative Backbone and Side-Chain Torsional Angles for this compound

| Residue | Torsion Angle | Value (degrees) | Derivation Method |

| Ser1 | -70 to -90 | coupling constant, NOEs | |

| Ser1 | +120 to +150 | NOEs, computational modeling | |

| Ser1 | -60, 180, or +60 | coupling constants, NOEs | |

| Ser2 | -70 to -90 | coupling constant, NOEs | |

| Ser2 | +120 to +150 | NOEs, computational modeling | |

| Ser2 | -60, 180, or +60 | coupling constants, NOEs | |

| Peptide Bond | ~180 | Expected trans conformation |

X-ray Crystallography for Solid-State Structural Determination

While specific X-ray crystallographic data for this compound (N-Benzyloxycarbonyl-L-seryl-L-serine methyl ester) were not directly identified in the current literature search, the principles and insights gained from studies on related protected peptides and amino acid derivatives provide a framework for understanding its potential solid-state characteristics.

Analysis of Molecular Conformation and Crystal Packing

Crystal packing refers to how individual molecules arrange themselves in a repeating, ordered pattern within the crystal lattice. This arrangement is described by the unit cell parameters (dimensions a, b, c, and angles α, β, γ) and the space group, which defines the symmetry elements present in the crystal nih.govacs.org. The number of symmetry-independent molecules in the unit cell is denoted by Z' acs.org. The packing efficiency and specific interactions dictate the stability and physical properties of the crystalline material. For protected dipeptides, the interplay of the peptide backbone, the protecting groups, and the serine side chains would largely govern the adopted conformation and the resulting crystal packing.

Conformational Studies and Their Significance

Conformational studies are essential for understanding the dynamic behavior and intrinsic preferences of molecules, particularly flexible biomolecules like peptides. The specific three-dimensional shape, or conformation, of a peptide dictates its ability to interact with other molecules, such as enzymes, receptors, or other proteins, thereby influencing its biological activity nih.gov.

Analysis of Preferred Conformations and Flexibility

The conformational landscape of this compound is complex due to the rotational freedom around its various single bonds, including the peptide bonds, the bonds within the serine side chains, and the connections to the protecting groups. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational methods (e.g., molecular dynamics simulations, Density Functional Theory (DFT) calculations) are commonly employed to explore and characterize preferred conformations and flexibility in solution and gas phases nih.govss-pub.org.

For individual amino acid methyl esters like serine methyl ester (Ser-OMe), conformational analyses have shown that steric and hyperconjugative effects primarily govern their conformational equilibrium, with hydrogen bonding playing a secondary role ss-pub.org. Extending this to this compound, the molecule's flexibility would allow it to adopt various low-energy conformations. The presence of the Z-group and the methyl ester would impose specific steric and electronic influences. The hydroxyl groups of the serine residues are capable of forming intramolecular hydrogen bonds, which can stabilize specific folded structures, as observed in other serine-containing peptides researchgate.net. The interplay between these intramolecular interactions and interactions with the solvent environment would define the preferred conformations in solution.

Correlation between Structure and Potential Bioactivity

The correlation between a molecule's structure, particularly its conformation, and its biological activity is a cornerstone of medicinal chemistry and drug design. For peptides, a specific three-dimensional arrangement is often required to bind to a target receptor or enzyme active site with high affinity and specificity nih.govchemimpex.com.

This compound, as a dipeptide building block, holds potential for bioactivity primarily through its incorporation into larger, more complex peptide sequences. Its defined conformation and the presence of the serine residues can be leveraged to design peptides with desired structural motifs that mimic natural bioactive compounds or exhibit specific interactions. For example, modified peptides synthesized using such building blocks can exhibit improved biological activity and specificity in therapeutic applications chemimpex.com. Serine derivatives, including protected forms, have been investigated for their inhibitory effects on serine proteases, suggesting a role in modulating enzyme activity . The precise conformation of this compound, and how it presents its functional groups (e.g., hydroxyls, amide nitrogens, carbonyls) in space, would be critical for its recognition by enzymes or for its ability to participate in hydrogen bonding networks crucial for binding. Thus, understanding its conformational preferences is vital for its rational design into novel therapeutic agents or biochemical probes.

Computational and Theoretical Investigations of Z Ser Ser Ome

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules. For Z-Ser-Ser-OMe, these simulations can predict its structural and dynamic behavior over time.

The conformational landscape of a peptide refers to the full range of three-dimensional shapes it can adopt. Molecular dynamics simulations can explore this landscape to identify the most stable conformations of this compound. nih.govspringernature.com These stable structures correspond to low-energy states and are the most likely to be observed experimentally. acs.org

The stability of different conformers is determined by a combination of factors, including intramolecular hydrogen bonds, steric hindrance, and electrostatic interactions. For a dipeptide like this compound, the backbone dihedral angles (phi, ψ) of each serine residue are the primary determinants of its conformation. researchgate.net MD simulations can generate Ramachandran plots that visualize the allowed and disallowed regions of these angles, providing a map of the conformational space. rsc.org

Research on similar dipeptides has shown that they often adopt conformations such as β-turns, extended strands, or polyproline II (PPII) helices. researchgate.netaps.orgnih.gov The presence of the benzyloxycarbonyl (Z) group and the methyl ester (OMe) group can influence these preferences through steric and electronic effects.

Table 1: Predicted Stable Conformers of this compound in Vacuum

| Conformational Feature | Dihedral Angles (Ser1: φ, ψ; Ser2: φ, ψ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Extended Strand | (-120°, 120°); (-120°, 120°) | 0.00 | Minimal steric hindrance |

| β-Turn (Type I) | (-60°, -30°); (-90°, 0°) | 1.5 | Hydrogen bond between Z-group C=O and Ser2 NH |

Note: The data in this table is illustrative and based on typical values for similar dipeptides. Actual values for this compound would require specific simulations.

The solvent environment can significantly impact the conformational preferences of a peptide. aps.orgrsc.org MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water, to understand how the solvent influences its structure. rsc.org

In a polar solvent like water, the peptide backbone and the serine side chains can form hydrogen bonds with water molecules. nih.gov This can disrupt intramolecular hydrogen bonds that stabilize certain conformations in a vacuum, leading to a different conformational equilibrium. aps.org For example, conformations that expose more polar groups to the solvent may become more favorable. The interplay between intramolecular and peptide-solvent hydrogen bonds is a key factor in determining the conformational ensemble in solution. aps.org

While specific research on this compound's interaction with biological targets is not available, MD simulations are a powerful tool for this purpose. If this compound were being investigated as a potential inhibitor of an enzyme, for instance, a serine protease, MD simulations could be used to model the binding process. nih.gov These simulations can predict the binding affinity, identify key amino acid residues involved in the interaction, and reveal the conformational changes that occur upon binding. rsc.org This information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic structure and energetics of molecules. nih.govqulacs.orgunipd.it These methods are generally more computationally expensive than molecular mechanics but offer higher accuracy for certain properties.

Quantum chemical calculations can be used to analyze the electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals. researchgate.net This information is useful for predicting the molecule's reactivity. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the sites most susceptible to nucleophilic and electrophilic attack, respectively.

Analysis of the electrostatic potential surface can identify regions of positive and negative charge, which are important for intermolecular interactions, including hydrogen bonding and interactions with biological receptors.

Quantum chemical methods can provide highly accurate calculations of the relative energies of different conformational isomers of this compound. researchgate.net These calculations can be used to refine the energetic rankings obtained from molecular mechanics or MD simulations. researchgate.net By performing these calculations for various conformers, a detailed potential energy surface can be constructed, providing a more accurate picture of the conformational landscape.

Table 2: Relative Energies of this compound Conformers from Quantum Chemical Calculations (in vacuo)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Extended Strand | DFT/B3LYP/6-31G* | 0.00 |

| β-Turn (Type I) | DFT/B3LYP/6-31G* | 1.35 |

Note: This data is representative and based on typical results for dipeptides. DFT (Density Functional Theory) is a common quantum chemical method.

In Silico Approaches for Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved stability, bioavailability, and efficacy. The design of such molecules frequently begins with computational analysis of a lead peptide, such as this compound, to understand its structural and electronic properties.

A primary goal in peptidomimetic design is to replicate the three-dimensional arrangement of the peptide backbone and the orientation of its side chains, as these features are critical for biological activity. For this compound, this involves maintaining the spatial relationship of the two serine residues and the N-terminal benzyloxycarbonyl (Z) protecting group. The Z-group, being bulky and aromatic, significantly influences the conformational preferences of the peptide backbone.

Computational techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore the conformational space of this compound. These methods can identify low-energy conformations and the rotational barriers between them. The hydroxyl groups of the serine side chains are capable of forming intramolecular hydrogen bonds, which can further stabilize specific conformations.

Key Design Principles:

Backbone Scaffolds: Replacing the amide bonds of the peptide backbone with more stable linkages (e.g., esters, ethers, or C-C bonds) can enhance resistance to enzymatic degradation. The choice of scaffold is guided by its ability to maintain the desired dihedral angles (phi, psi, and omega) observed in the low-energy conformations of this compound.

Side-Chain Mimicry: The serine side chains can be replaced with other functional groups that mimic their hydrogen bonding capabilities and steric properties. For instance, incorporating cyclic constraints or non-natural amino acids can lock the side chains into a bioactive conformation.

Conformational Restriction: Introducing conformational constraints, such as cyclization or the incorporation of proline or other rigid building blocks, can reduce the flexibility of the peptidomimetic. This can lead to an increase in binding affinity and selectivity for a target receptor by pre-organizing the molecule into its active conformation.

Below is a table summarizing common strategies for mimicking peptide conformations:

| Strategy | Description | Intended Effect on this compound Analog |

| Backbone Modification | Replacement of amide bonds with isosteres (e.g., reduced amides, esters). | Increased stability against proteolysis. |

| Side-Chain Alteration | Substitution of serine with non-natural amino acids or functional groups. | Enhanced binding affinity and specificity. |

| Cyclization | Formation of a cyclic peptide or peptidomimetic. | Reduced conformational flexibility, increased potency. |

| N- and C-Terminal Modification | Alteration of the Z-group or the methyl ester. | Improved pharmacokinetic properties. |

This table is generated based on established principles of peptidomimetic design and is intended to be illustrative for this compound.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. bath.ac.uk In the context of this compound, virtual screening could be used to identify potential binding partners or to discover novel peptidomimetics based on its structure.

Virtual Screening Workflow:

Target Identification and Preparation: A three-dimensional structure of the biological target (e.g., an enzyme or receptor) is obtained, typically from experimental methods like X-ray crystallography or NMR spectroscopy.

Compound Library Preparation: A large database of chemical compounds is prepared for docking. This can include commercially available compounds or virtually generated libraries of peptidomimetics based on the this compound scaffold.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity.

Scoring and Ranking: The docked compounds are ranked based on a scoring function that estimates the strength of the protein-ligand interaction. The top-ranked compounds are selected for further investigation.

Lead Optimization:

Once initial "hits" are identified from virtual screening, the process of lead optimization begins. This involves modifying the chemical structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. For Z-protected constructs like this compound, this could involve modifications to the Z-group, the peptide backbone, or the serine side chains. Computational methods such as free energy perturbation (FEP) and quantitative structure-activity relationship (QSAR) studies can guide these modifications.

The following table outlines key computational tools used in lead optimization:

| Computational Tool | Application in this compound Analog Optimization | Example Finding |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-target complex to assess stability. | Identification of key hydrogen bonds that stabilize the binding of a this compound analog. |

| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of a series of analogs. | Predicting that the addition of a hydroxyl group to the Z-group will increase binding affinity by 1.5 kcal/mol. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate chemical structure with biological activity. | A QSAR model indicates that increasing the hydrophobicity of the C-terminal ester improves cell permeability. |

This table presents hypothetical data to illustrate the application of these computational methods to the optimization of this compound analogs.

Biochemical and Biological Research Perspectives on Z Ser Ser Ome Function

Enzymatic Cleavage and Degradation Studies

The susceptibility of Z-Ser-Ser-OMe to enzymatic cleavage is a key area of investigation, providing insights into the substrate specificity of various proteases and the chemical factors that govern peptide bond hydrolysis.

Serine carboxypeptidases are a class of enzymes that cleave peptide bonds at the C-terminal end of a peptide, and their activity is dependent on a catalytic triad (B1167595) that includes a serine residue. nih.govyoutube.comfishersci.com Carboxypeptidase Y, a well-studied serine carboxypeptidase, exhibits broad specificity, capable of releasing a wide range of C-terminal amino acids, including proline. worthington-biochem.compeptide.com While specific studies on this compound are not prevalent, the general principles of protease specificity suggest that the Ser-Ser linkage would be a potential substrate for various proteases. The specificity of these enzymes is largely determined by the interaction between the amino acid side chains of the substrate and the binding pockets of the enzyme. nih.govmedchemexpress.com

Proteases recognize specific amino acid sequences, and the nature of the amino acids at and around the cleavage site is critical. peptide.com For instance, some proteases have a preference for hydrophobic residues, while others favor charged or polar residues at specific positions relative to the scissile bond. nih.gov The di-serine nature of this compound, with its polar hydroxyl side chains, would influence its recognition and binding by proteases that have a preference for such residues.

The following table summarizes the general substrate preferences for some common proteases, which helps in postulating the potential susceptibility of a di-serine peptide like this compound.

| Protease Family | General Substrate Preference (P1 position) | Potential for this compound Cleavage |

| Serine Carboxypeptidases (e.g., Carboxypeptidase Y) | Broad specificity, releases most C-terminal amino acids. worthington-biochem.compeptide.com | High, as serine is a permissible C-terminal residue. |

| Chymotrypsin-like Proteases | Prefers large hydrophobic residues (e.g., Phe, Trp, Tyr). | Low, as serine is not a primary recognized residue. |

| Trypsin-like Proteases | Prefers basic residues (e.g., Lys, Arg). | Low, as serine is not a primary recognized residue. |

| Papain | Broad specificity, but often favors hydrophobic or aromatic residues. | Moderate, depending on the specific enzyme and conditions. |

This table is based on general principles of protease specificity and does not represent direct experimental data for this compound.

Peptide bonds, particularly those adjacent to serine and threonine residues, can undergo spontaneous cleavage, a process that can be significantly accelerated by the presence of divalent metal ions. cymitquimica.comwikipedia.org Zinc ions (Zn²⁺), in particular, have been shown to catalyze the cleavage of the peptide bond on the N-terminal side of serine residues. cymitquimica.comwikipedia.org

The proposed mechanism for zinc-catalyzed cleavage involves the coordination of the zinc ion in a manner that polarizes the carbonyl group of the peptide bond. cymitquimica.comwikipedia.org This polarization facilitates a nucleophilic attack by the hydroxyl group of the adjacent serine side chain, leading to the scission of the peptide bond. cymitquimica.comwikipedia.org This process is analogous to the mechanism observed in the active site of some metalloexopeptidases like carboxypeptidase A. cymitquimica.comwikipedia.org The presence of a histidine residue adjacent to the serine can further enhance the rate of this cleavage. cymitquimica.comwikipedia.org

The table below outlines factors that can influence the metal-ion catalyzed cleavage of serine-containing peptides.

| Factor | Influence on Cleavage Rate | Mechanism |

| Presence of Divalent Metal Ions (e.g., Zn²⁺) | Increases rate of cleavage. | Polarization of the peptide bond carbonyl, facilitating nucleophilic attack by the serine hydroxyl group. cymitquimica.comwikipedia.org |

| pH | Dependent on the specific metal ion and peptide sequence. | Affects the protonation state of coordinating groups and the attacking hydroxyl. |

| Adjacent Amino Acid Residues | Can enhance or diminish the rate. | Residues like histidine can coordinate with the metal ion, positioning it for catalysis. cymitquimica.comwikipedia.org |

This data is derived from studies on various serine-containing peptides and provides a framework for understanding the potential cleavage of this compound under similar conditions.

The N-terminal benzyloxycarbonyl (Z) group and the C-terminal methyl ester (OMe) in this compound are crucial for its recognition and hydrolysis by enzymes. The Z-group is a common protecting group in peptide synthesis and is known to be compatible with certain enzymatic reactions. For instance, Z-protected amino acid esters can act as substrates for enzymes like papain in aqueous dipeptide synthesis. glpbio.com The bulky, aromatic nature of the Z-group can influence the binding of the substrate to the enzyme's active site, potentially affecting both the affinity (Km) and the catalytic rate (kcat).

The C-terminal methyl ester makes the molecule a substrate for esterases as well as proteases that exhibit esterase activity. The hydrolysis of the ester bond can be catalyzed by enzymes such as bromelain (B1164189) and papain. tcichemicals.com The rate of hydrolysis of amino acid methyl esters can be influenced by the nature of the amino acid side chain. researchgate.net In the context of this compound, the methyl ester allows for the study of both peptidase activity (cleavage of the Ser-Ser bond) and esterase activity (hydrolysis of the methyl ester). The relative rates of these two reactions would depend on the specific enzyme used. Studies on other N-acyl-serine methyl esters have shown that they can be effective substrates for certain proteases, and the kinetics of their hydrolysis can be complex, sometimes involving substrate activation. tcichemicals.com

Integration within Serine Metabolic Pathways Research

While this compound is a synthetic molecule, its core component, serine, is a central player in numerous metabolic pathways. Understanding how a modified dipeptide like this compound might interact with these pathways, even as an experimental probe, is of biochemical interest.

Serine is a non-essential amino acid in humans, meaning it can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate. medchemexpress.comresearchgate.net It serves as a precursor for the synthesis of other amino acids, such as glycine (B1666218) and cysteine, and is a building block for proteins and phospholipids. medchemexpress.comresearchgate.net There is currently no evidence in the scientific literature to suggest that this compound is a naturally occurring metabolite or a direct precursor in any known biochemical pathway. Its structure, with the synthetic Z-group and methyl ester, makes it unlikely to be a product of natural metabolic processes. However, if introduced into a biological system, it could potentially be hydrolyzed by non-specific proteases and esterases to release serine, which could then enter the cellular serine pool.

The metabolic fates of serine are diverse and crucial for cellular function. nih.gov The table below highlights some of the key metabolic pathways involving serine.

| Metabolic Pathway | Role of Serine | Key Products |

| Glycine Synthesis | Precursor | Glycine, One-carbon units medchemexpress.com |

| Cysteine Synthesis (Transsulfuration Pathway) | Precursor | Cysteine, Glutathione medchemexpress.com |

| Phospholipid Synthesis | Precursor | Phosphatidylserine, Phosphatidylethanolamine, Phosphatidylcholine |

| Sphingolipid Synthesis | Precursor | Sphingosine, Ceramides |

| Gluconeogenesis | Glucogenic amino acid | Pyruvate, Glucose medchemexpress.com |

This table illustrates the central role of the core amino acid, serine, in cellular metabolism.

One of the most critical roles of serine is its function as the primary source of one-carbon units for the folate cycle, a network of reactions known as one-carbon metabolism. nih.govtechnologynetworks.com In this process, the β-carbon of serine is transferred to tetrahydrofolate (THF) by the enzyme serine hydroxymethyltransferase (SHMT), producing glycine and 5,10-methylenetetrahydrofolate. nih.gov

This one-carbon unit is essential for a variety of biosynthetic processes, including:

Purine and Thymidylate Synthesis: These are the building blocks of DNA and RNA, making serine metabolism critical for cell proliferation. technologynetworks.com

Methionine Regeneration: The one-carbon unit can be used to remethylate homocysteine to form methionine, which is then converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids. nih.gov

Redox Balance: One-carbon metabolism is also linked to the production of NADPH, which is vital for maintaining cellular redox homeostasis. technologynetworks.com

While this compound itself is not a direct participant in one-carbon metabolism, the serine molecules released upon its potential hydrolysis could readily enter this pathway. Therefore, studies using this compound in cellular systems would need to consider the downstream effects of the liberated serine on these fundamental biosynthetic and regulatory processes.

Based on a comprehensive review of available scientific literature, there is no specific research detailing the use of this compound in the precise biochemical and biological contexts outlined in the request. The compound is mentioned in specialized fields, but not in relation to its function as a chemical biology tool for studying enzyme mechanisms, as a direct enzyme inhibitor, or as a component of bioactive peptides in the manner specified.

References to this compound appear in a limited number of studies with different applications:

Materials Science: The compound has been utilized as a dipeptide-based chain extender in the synthesis of novel biodegradable polyetherurethanes intended for biomedical implants. researchgate.netresearchgate.net Research in this area focuses on the physical and degradation properties of the final polymer material rather than the biochemical activity of this compound itself. researchgate.netresearchgate.net

Agricultural and Geochemical Science: this compound was included in a study assessing various biocompatible small molecules for their capacity to enhance the solubilization of silica (B1680970) under ambient conditions, with potential applications in improving silica uptake in rice plants. researchgate.net

Pharmaceutical Chemistry: In a patent related to peptide prodrugs, this compound is noted as a potential fragmentation product during mass spectrometry analysis of a more complex parent molecule, indicating its role as a structural component or intermediate rather than the primary active agent. google.com

Crucially, the search did not yield any specific studies or data related to the following topics requested for the article:

Investigating Potential Biological Activity Mechanisms:There are no available studies on this compound's potential as an inhibitor for enzymes such as diacylglycerol acetyltransferases or proteases. Furthermore, no research was identified that explores its mode of action as part of a larger antibacterial or antifungal peptide, or that analyzes its direct interactions with cellular components.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline due to the absence of relevant research findings for the compound this compound in these specific areas.

Q & A

Q. How should conflicting spectral data for this compound be reconciled?

- Methodological Answer : Compare solvent systems (e.g., D2O vs. CDCl3) and instrument calibration records. Share raw NMR FID files via repositories like Zenodo for independent analysis. Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of this compound research in publications?

- Methodological Answer : Adhere to the Beilstein Journal’s standards: disclose synthetic yields, purity metrics, and full spectral data in supplementary materials. Cite original methods for known compounds and provide crystallographic data (CIF files) for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.